4-(Decyloxy)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives Research
Benzoic acid and its derivatives are a cornerstone in organic chemistry, serving as fundamental building blocks for a vast array of compounds with applications spanning from pharmaceuticals to polymer science. ontosight.ai 4-(Decyloxy)benzoic acid is a specific derivative where a decyloxy group (a ten-carbon chain attached via an ether linkage) is substituted at the para position of the benzoic acid ring. This substitution significantly influences the molecule's physical and chemical properties compared to unsubstituted benzoic acid or derivatives with shorter alkyl chains.
Research into benzoic acid derivatives often focuses on how different functional groups alter the electronic and steric properties of the core molecule. ontosight.ai In the case of this compound, the long, flexible decyloxy chain introduces significant van der Waals interactions and hydrophobic character, which are not present in simpler benzoic acid derivatives. This makes it a subject of interest in fields that exploit molecular self-assembly, such as the development of liquid crystals and other functional materials. chemscene.com The carboxylic acid moiety provides a reactive site for further chemical modifications, such as esterification and amidation, allowing for the synthesis of more complex molecules with tailored properties. chemscene.com
Significance of the Alkoxy Chain in Molecular Design
The alkoxy chain is a critical component in the design of molecules for advanced materials, and its length and position can dramatically alter the resulting properties. nih.govacs.org In this compound, the ten-carbon alkoxy chain plays a pivotal role in its self-assembly behavior, particularly in the formation of liquid crystalline phases. tandfonline.com
The length of the alkoxy chain influences the balance between attractive forces (like hydrogen bonding from the carboxylic acid groups) and repulsive forces (steric hindrance from the chains), which dictates the type of liquid crystal phase formed (e.g., nematic, smectic) and the temperature range over which these phases are stable. tandfonline.commdpi.com Longer chains tend to promote more ordered smectic phases due to increased van der Waals interactions between the chains. tandfonline.com
Furthermore, the alkoxy chain contributes to the amphiphilic nature of the molecule, with the hydrophobic tail and the hydrophilic carboxylic acid head. ontosight.ai This dual character is exploited in the formation of supramolecular structures, where molecules organize themselves into well-defined assemblies. The ability to tune the length of the alkoxy chain allows for precise control over the molecular architecture and, consequently, the macroscopic properties of the material. nih.gov This principle is fundamental in the design of "molecular gelators" and other soft materials. nih.govacs.org
Historical and Current Research Landscape of this compound
Historically, research on this compound and related p-alkoxybenzoic acids has been closely tied to the development of liquid crystal technology. These compounds were among the early examples of materials exhibiting liquid crystalline behavior, where the rod-like molecules align themselves in a preferred direction while maintaining some degree of fluidity. redalyc.org The formation of hydrogen-bonded dimers through the carboxylic acid groups creates a more elongated, rigid core, which is conducive to the formation of mesophases. tandfonline.com
Current research continues to explore the liquid crystalline properties of this compound, often in mixtures with other compounds to create materials with specific electro-optical properties for display applications. redalyc.org Additionally, there is a growing interest in its use in the field of supramolecular chemistry. Recent studies have demonstrated the ability of this compound to form highly ordered, two-dimensional self-assembled monolayers on surfaces like gold. nih.govresearchgate.netresearchgate.net These structures have potential applications in molecular electronics and nanotechnology.
Modern research also investigates the impact of doping this compound with nanoparticles to create novel composite materials with enhanced thermal or optical properties. kipmi.or.idresearchgate.net The surface properties of this compound are also being studied for applications in separation science, such as its use as a stationary phase in inverse gas chromatography to separate structural isomers. nih.govresearchgate.nettubitak.gov.tr
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H26O3 cymitquimica.com |
| Molecular Weight | 278.39 g/mol cymitquimica.com |
| Appearance | White to almost white crystalline solid cymitquimica.comchembk.com |
| Melting Point | Approximately 94-143°C (phase transitions) chembk.com |
| Solubility | Almost insoluble in water, soluble in organic solvents like ethanol (B145695) and acetone. chembk.com |
Table 2: Research Applications of this compound
| Research Area | Application | Key Findings |
|---|---|---|
| Liquid Crystals | Formation of nematic and smectic phases | The long alkoxy chain promotes the formation of stable liquid crystalline phases, which can be tuned by mixing with other compounds. redalyc.orgresearchgate.net |
| Supramolecular Chemistry | Self-assembly on surfaces | Forms highly ordered 2D structures on gold surfaces, with potential for molecular electronics. nih.govresearchgate.netresearchgate.net |
| Materials Science | Nanocomposites | Doping with nanoparticles like ZnO can significantly alter the mesogenic behavior and transition temperatures. kipmi.or.idresearchgate.net |
| Separation Science | Inverse Gas Chromatography | Can be used as a stationary phase to separate structural isomers based on surface interactions. nih.govresearchgate.nettubitak.gov.tr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-decoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNICZRIRMGOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203686 | |
| Record name | p-Decyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5519-23-3 | |
| Record name | 4-(Decyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5519-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Decyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Decyloxybenzoic acid | |
| Source | EPA DSSTox | |
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| Record name | Benzoic acid, 4-(decyloxy) | |
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Synthetic Methodologies and Derivatization Strategies for 4 Decyloxy Benzoic Acid
Established Synthetic Pathways for 4-(Decyloxy)benzoic Acid
The synthesis of this compound is primarily achieved through well-established organic reactions, with alkylation and hydrolysis being the most common and traditional approach.
The most prevalent method for synthesizing this compound involves a two-step process that begins with the alkylation of a 4-hydroxybenzoate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This pathway is a classic example of the Williamson ether synthesis. francis-press.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org
The first step is the O-alkylation of a suitable starting material, typically ethyl 4-hydroxybenzoate, with a decyl halide, such as 1-bromodecane. mdpi.com The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of the ethyl 4-hydroxybenzoate to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the 1-bromodecane in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the ether linkage. masterorganicchemistry.comwikipedia.org Common bases used for this purpose include potassium carbonate. mdpi.com The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) and may be facilitated by a phase-transfer catalyst such as tetrabutylammonium bromide to enhance the reaction rate. mdpi.com
Once the intermediate, ethyl 4-(decyloxy)benzoate, is synthesized and purified, the second step is the hydrolysis of the ester group to the carboxylic acid. sserc.org.ukquora.com This is most commonly achieved through alkaline hydrolysis (saponification). arkat-usa.orgchemguide.co.ukchemrxiv.org The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.ukchemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The reaction proceeds through an addition-elimination mechanism, leading to the formation of an alcohol (ethanol) and the sodium salt of the carboxylic acid (sodium 4-(decyloxy)benzoate). quora.com The reaction is driven to completion as it is irreversible. chemguide.co.uk In the final workup step, the reaction mixture is acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salt, precipitating the desired this compound, which can then be isolated by filtration. sserc.org.ukquora.com
Table 1: Typical Reaction Conditions for Alkylation and Hydrolysis Synthesis
| Step | Reactants | Reagents & Catalysts | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Alkylation | Ethyl 4-hydroxybenzoate, 1-Bromodecane | Potassium Carbonate (Base), Tetrabutylammonium Bromide (Catalyst) | DMF | Heating (e.g., 65 ± 5 °C), Stirring for several hours | Ethyl 4-(decyloxy)benzoate |
| Hydrolysis | Ethyl 4-(decyloxy)benzoate | Sodium Hydroxide (Base), Hydrochloric Acid (for acidification) | Water/Ethanol (B145695) | Heating under reflux, followed by cooling and acidification | This compound |
While traditional solution-based synthesis is dominant, mechanochemical methods are emerging as a viable alternative for the synthesis of complex molecules, including liquid crystals. Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of bulk solvents.
Research has demonstrated the successful mechanochemical synthesis of hydrogen-bonded liquid crystalline structures by ball-milling a 1:1 molar ratio of 4-(octyloxy)benzoic acid with various 4-alkylbenzoic acids. researchgate.net This process indicates that the supramolecular structures involving alkoxybenzoic acids can be formed efficiently using this solvent-free technique. Although this specific example details the formation of a complex from an alkoxybenzoic acid rather than the synthesis of the acid itself, it highlights the applicability of mechanochemical methods to this class of compounds. This approach could potentially be adapted for the synthesis of this compound, for instance, by the direct reaction of 4-hydroxybenzoic acid and a decyl halide under ball-milling conditions, representing a more environmentally friendly synthetic route.
Functionalization and Modification of the this compound Moiety
The carboxylic acid group of this compound is a versatile functional handle that allows for further modification, enabling its incorporation into a wide range of more complex molecules through reactions such as esterification and amidation.
Esterification: The carboxylic acid of this compound can be readily converted into an ester. The Fischer esterification is a classic method where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.org This is an equilibrium-controlled reaction, often requiring the removal of water to drive the reaction towards the product. masterorganicchemistry.com Alternatively, for more sensitive substrates or milder conditions, coupling agents can be used. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate the formation of an ester by activating the carboxylic acid. tubitak.gov.tr
Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures. A more common approach is to activate the carboxylic acid first. This can be done by converting it to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. derpharmachemica.com The resulting 4-(decyloxy)benzoyl chloride can then react with an amine to form the corresponding amide.
Alternatively, a plethora of coupling reagents are available for direct amidation under milder conditions. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can efficiently couple carboxylic acids and amines. organic-chemistry.orgnih.gov Other reagents that have proven effective for amidation include carbodiimides (like DIC), phosphonium salts (like COMU), and uronium salts (like TPTU). luxembourg-bio.com
Table 2: Common Reagents for Esterification and Amidation
| Reaction | Method | Common Reagents |
|---|---|---|
| Esterification | Fischer Esterification | Alcohol, Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) |
| Coupling Agent | Alcohol, DCC, DMAP | |
| Amidation | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) followed by Amine |
| Coupling Agent | Amine, HBTU, Hünig's Base, DIC, COMU, TPTU |
The unique molecular structure of this compound, featuring a rigid aromatic core and a flexible aliphatic tail, makes it an excellent building block for the construction of complex supramolecular architectures, most notably liquid crystals. nih.govnih.gov
4-Alkoxybenzoic acids are a well-studied class of thermotropic liquid crystals. researchgate.neted.gov The molecules of this compound can form hydrogen-bonded dimers through their carboxylic acid groups. These dimeric structures create an elongated, rod-like shape which is conducive to the formation of mesophases, particularly nematic and smectic phases, upon heating. researchgate.net The decyloxy chain contributes to the anisotropy of the molecule and influences the transition temperatures and stability of the liquid crystalline phases. nih.gov This property is exploited in the development of materials for display technologies and sensors. tubitak.gov.trnih.gov
Furthermore, the reactive carboxylic acid group allows this compound to be covalently incorporated into larger, more complex liquid crystalline molecules, such as azoester mesogens, through esterification with other mesogenic cores. derpharmachemica.com It can also be used in the synthesis of liquid crystal polymers, where it can be attached as a side group to a polymer backbone, imparting liquid crystalline properties to the macromolecule. Benzoic acid and its derivatives are recognized as important monomers for creating high-performance polymers with enhanced thermal stability and mechanical strength. nbinno.com
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, alternative reaction conditions, and renewable feedstocks.
A significant green improvement on the traditional Williamson ether synthesis involves replacing volatile organic solvents with aqueous media. researchgate.netsemanticscholar.org The synthesis of similar ethers has been successfully demonstrated in water using surfactants as catalysts. researchgate.net The surfactant forms micelles, which create a microenvironment that can solubilize the organic reactants and facilitate the reaction, thus avoiding the need for solvents like DMF. researchgate.net
Liquid Crystalline Behavior and Mesophase Investigations of 4 Decyloxy Benzoic Acid
Thermotropic Liquid Crystalline Phases Exhibited by 4-(Decyloxy)benzoic Acid
This compound (4DBA), a member of the 4-alkoxybenzoic acid homologous series, is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature. nih.gov This compound exhibits a well-defined sequence of phase transitions upon heating from its crystalline solid state to an isotropic liquid. The specific phases observed are the smectic C (SmC) and nematic (N) phases. optica.orgnih.govtandfonline.com The thermal and mesomorphic properties are typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.govtandfonline.com
The nematic (N) phase is the highest temperature mesophase for this compound before it transitions into an isotropic liquid. optica.orgnih.gov In this phase, the constituent molecules, which exist predominantly as hydrogen-bonded dimers, lose the layered positional order characteristic of the smectic phase but maintain a significant degree of long-range orientational order. researchgate.net The molecules tend to align along a common director axis. The nematic phase of 4DBA and related compounds is characterized by high thermal stability. tandfonline.com For instance, in a binary eutectic mixture with 4-n-heptyloxybenzoic acid, the nematic phase is stable up to 142.2°C. tandfonline.com Doping the 4DBA matrix with pre-functionalized ZnO nanoparticles has been shown to significantly alter the Nematic-to-Isotropic transition temperature, demonstrating the tunability of its nematic phase characteristics. kipmi.or.id
Upon cooling from the nematic phase, this compound exhibits a smectic C (SmC) phase. optica.orgnih.govtandfonline.com The smectic C phase is a tilted smectic phase, where the molecules are positionally ordered in layers, and the average molecular long axis is tilted with respect to the layer normal. tandfonline.comresearchgate.net The presence of the smectic phase in the 4-alkoxybenzoic acid series is generally favored by longer alkoxy chains, which enhance aggregation into the more ordered smectic structure due to increased polarity and polarizability. nih.gov
The transition from the smectic C to the nematic phase (SmC-N) is a key feature of 4DBA's thermotropic behavior. This transition can be precisely characterized using temperature-dependent Raman spectroscopy, which detects changes in vibrational modes corresponding to molecular reorientation. optica.orgnih.gov For example, specific Raman bands at approximately 773, 807, 881, and 1146 cm⁻¹ disappear, while a new band appears around 830 cm⁻¹ at the SmC-N transition. nih.gov DSC analysis also clearly indicates this phase transition, along with the associated enthalpy changes. tandfonline.comresearchgate.net In a binary mixture with citric acid, the resulting hydrogen-bonded liquid crystal complex showed a stabilized smectic phase. tandfonline.com
The transition from the nematic (N) phase to the isotropic (I) liquid phase, known as the clearing point, represents the complete loss of long-range orientational order. This transition is weakly first-order. aps.orgresearchgate.net For this compound, the N-I transition is readily observed through DSC and temperature-dependent Raman spectroscopy. optica.orgnih.govresearchgate.net Spectroscopic studies show that the relative intensity of certain Raman bands, such as those at ~1257 and ~1280 cm⁻¹, can distinguish the nematic and isotropic phases, providing insight into the molecular dynamics at the transition. optica.orgnih.gov The dynamics of this transition are governed by the breakdown of the intermolecular forces responsible for the long-range order. The possibility of influencing this transition with external fields, such as a magnetic field, has been demonstrated in liquid crystals, highlighting the dynamic nature of the phase boundary. aps.org Doping 4DBA with functionalized ZnO nanoparticles has been shown to shift the N-I transition temperature by as much as 31°C, indicating a significant alteration of the transition dynamics. kipmi.or.id
Influence of Molecular Dimerization on Mesomorphism
The liquid crystalline behavior of this compound is fundamentally dependent on the formation of intermolecular hydrogen bonds. nih.govrsc.org The carboxylic acid groups of two 4DBA molecules form a pair of O–H···O hydrogen bonds, resulting in a stable, elongated supramolecular dimer. researchgate.netnih.gov This dimerization is a primary example of how non-covalent interactions can induce mesomorphism. rsc.orgsemanticscholar.org The resulting dimeric structure has a more rigid and elongated (calamitic) shape than the individual monomer, which is a crucial factor for the formation of liquid crystal phases. nih.govresearchgate.net
The strength and stability of these hydrogen-bonded dimers directly influence the thermal stability of the mesophases. nih.gov The mesogenic unit is effectively the dimer, not the single molecule. nih.gov This supramolecular aggregation through hydrogen bonds increases the isotropisation temperature. researchgate.net The formation of these dimers has been confirmed through techniques like FT-IR spectroscopy and Density Functional Theory (DFT) calculations. nih.govresearchgate.net The creation of heterodimers by mixing different 4-alkoxybenzoic acids can lead to an extension of the nematic phase towards lower temperatures, demonstrating the versatility of hydrogen bonding in tuning mesomorphic properties. researchgate.net
Phase Transition Mechanisms and Molecular Dynamics
The transitions between the crystalline, smectic C, nematic, and isotropic phases of this compound involve distinct changes in molecular arrangement and dynamics. These mechanisms have been elucidated through experimental techniques like temperature-dependent Raman spectroscopy. optica.orgnih.govnih.gov
The SmC → N transition involves the melting of the layered structure while maintaining orientational order. Raman spectroscopy reveals that specific vibrational modes, particularly the C-O and C-C stretching and C-H in-plane bending modes of the phenyl ring and the C=O stretching modes of the carboxylic group, act as markers for this transition. optica.orgnih.gov Changes in the intensity, linewidth, and peak wavenumber of these bands with temperature reflect the molecular reorientation and changes in the local fields that occur during the phase transition. nih.gov
Similarly, the N → I transition is characterized by the loss of long-range orientational order. The variation of linewidth and peak positions of certain Raman bands clearly indicates this transition over a very narrow temperature range (<1 °C). optica.orgnih.gov Low-temperature Raman studies within the crystalline state also show temperature-induced slow crystal modifications, indicating that molecular dynamics are present even in the solid phase. nih.gov These spectroscopic studies provide a direct window into the molecular-level rearrangements that drive the macroscopic phase transitions.
Theoretical Modeling of Liquid Crystalline Behavior
Computational studies, particularly those using Density Functional Theory (DFT), provide a deep understanding of the complex behavior of this compound and related liquid crystals. nih.govresearchgate.net These theoretical models allow for the accurate representation of molecular structures and intermolecular interactions, which are essential for predicting and explaining mesomorphic properties. nih.gov
DFT calculations have been successfully used to optimize the geometry of the 4DBA dimer, confirming the hydrogen-bonded structure predicted experimentally. nih.gov Furthermore, theoretical Raman spectra can be calculated for both the monomer and dimer and compared with experimental results to assign observed vibrational bands accurately. optica.orgnih.govnih.gov This synergy between theory and experiment is crucial for interpreting spectroscopic data related to phase transitions. nih.gov
Theoretical modeling is also invaluable for predicting the occurrence of phase transitions by simulating the behavior of molecules under varying conditions. nih.gov By calculating parameters such as molecular electrostatic potential and local charge distribution, it is possible to predict mesomorphic behavior and the stability of different phases. researchgate.net These computational approaches are instrumental in designing new liquid crystalline materials with desired properties for advanced technological applications. nih.gov
Data Tables
Table 1: Phase Transition Temperatures of this compound and Related Systems
| Compound/System | Transition | Temperature (°C) | Reference |
| This compound (in mixture) | K → SmC | 60.0 | tandfonline.com |
| This compound (in mixture) | SmC → N | 104.3 | tandfonline.com |
| This compound (in mixture) | N → I | 142.2 | tandfonline.com |
| 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | Crystal → Smectic C | 77.8 | nist.gov |
| 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | Smectic C → Smectic A | 83.3 | nist.gov |
| 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate | Smectic A → Nematic | 114.2 | nist.gov |
| BDBB | Cr → SmC | 120.0 | tubitak.gov.tr |
| BDBB | SmC → N | 165.0 | tubitak.gov.tr |
| BDBB | N → Iso | 195.0 | tubitak.gov.tr |
| BDBB: 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate |
Compound Names
Advanced Spectroscopic Characterization and Computational Studies of 4 Decyloxy Benzoic Acid
Vibrational Spectroscopy Applications
Vibrational spectroscopy serves as a powerful tool to investigate the molecular structure and intermolecular interactions within 4-(Decyloxy)benzoic acid. Techniques such as Raman, Fourier Transform Infrared (FT-IR), and Terahertz spectroscopy provide detailed insights into the vibrational modes of the molecule, which are sensitive to changes in the local environment and molecular arrangement during phase transitions.
Temperature-dependent Raman spectroscopy is particularly effective for analyzing the phase transitions of this compound (4DBA) at a molecular level. researchgate.net Studies have identified specific vibrational modes that act as markers for the smectic (S) to nematic (N) and nematic (N) to isotropic (I) transitions. alfa-chemistry.comresearchgate.net
Key "marker bands" for these transitions include the C-O and C-C stretching modes, C-H in-plane bending modes of the phenyl ring, and the C=O stretching modes of the carboxylic acid group. alfa-chemistry.comresearchgate.net The analysis of these bands reveals distinct changes during heating cycles. For instance, at the smectic-to-nematic transition, bands at approximately 773, 807, 881, and 1146 cm⁻¹ disappear, while a new band emerges around 830 cm⁻¹. alfa-chemistry.comresearchgate.net
The relative intensities of the bands at approximately 1257 cm⁻¹ and 1280 cm⁻¹ are also used to distinguish between the smectic, nematic, and isotropic phases. alfa-chemistry.comresearchgate.net Furthermore, variations in the line width and peak wavenumber of the bands around 1128 cm⁻¹ and 1168 cm⁻¹ clearly delineate the two primary phase transitions. alfa-chemistry.com These spectral changes are attributed to molecular reorientation and the influence of local fields within the different liquid crystalline mesophases. alfa-chemistry.com
Table 1: Raman Spectroscopy Marker Bands for Phase Transitions in this compound This table is interactive and can be sorted by clicking on the headers.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Observation During Phase Transition | Reference |
|---|---|---|---|
| ~773, ~807, ~881 | Phenyl Ring Modes | Disappear at S → N transition | alfa-chemistry.com, researchgate.net |
| ~830 | Phenyl Ring Mode | Appears at S → N transition | alfa-chemistry.com, researchgate.net |
| ~1146 | Phenyl Ring Mode | Disappears at S → N transition | alfa-chemistry.com, researchgate.net |
| ~1128, ~1168 | Phenyl Ring C-H In-plane Bending | Linewidth and peak position change at S→N and N→I transitions | alfa-chemistry.com |
| ~1257, ~1280 | C-O Stretching / C-H Bending | Relative intensity changes distinguish S, N, and I phases | alfa-chemistry.com, researchgate.net |
| ~1604 | Phenyl Ring C=C Stretching | Band shape analysis shows temperature-induced crystal modification | alfa-chemistry.com |
FT-IR spectroscopy is a fundamental technique for probing the molecular interactions within this compound, particularly the strong intermolecular hydrogen bonds formed between the carboxylic acid groups. These interactions lead to the formation of centrosymmetric dimers, which are a defining structural feature of this class of molecules and are responsible for the formation of its liquid crystal phases. researchgate.net
The FT-IR spectrum of benzoic acid and its derivatives is characterized by two main regions that indicate hydrogen bonding. nih.govdocbrown.info
O-H Stretching: A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹. This broadening is a classic indicator of the strong hydrogen bonding in the carboxylic acid dimer. docbrown.info
C=O Stretching: The carbonyl stretching vibration, found around 1680-1700 cm⁻¹, is also sensitive to the dimerization. The position of this band confirms the presence of the hydrogen-bonded carbonyl group.
These characteristic absorptions are essential for confirming the dimeric structure and studying how molecular interactions evolve with temperature and phase changes.
Terahertz (THz) spectroscopy, often performed using Fourier Transform Infrared (FTIR) methods, investigates the low-frequency vibrational modes in the 6-18 THz range. biust.ac.bwtandfonline.com These low-frequency modes correspond to large-amplitude molecular motions, such as intermolecular vibrations and torsional modes of the entire molecule.
For this compound, distinct absorption bands have been identified in this frequency range. biust.ac.bw Studies comparing experimental frequencies with those predicted by Density Functional Theory (DFT) calculations show a strong correspondence. biust.ac.bwtandfonline.com This correlation allows for the precise assignment of these low-frequency vibrations. It has been determined that for this compound, the observed bands in the THz region are due to intramolecular interactions, providing insight into the collective motions within a single molecule. biust.ac.bwtandfonline.com
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of each atom in the this compound molecule. ¹³C NMR is particularly useful for characterizing the carbon skeleton of the molecule.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound This table is interactive and can be sorted by clicking on the headers.
| Carbon Atom | Typical Chemical Shift (ppm) Range | Specific Reported Value (ppm) | Reference |
|---|---|---|---|
| Carbonyl (C=O) | 170 - 180 | - | wisc.edu |
| Aromatic (C-O) | 160 - 165 | 163.69 | researchgate.net |
| Aromatic (C-H/C-C) | 110 - 135 | - | wisc.edu |
| Aliphatic (O-CH₂) | 60 - 70 | - | wisc.edu |
| Aliphatic (-CH₂-) | 20 - 40 | - | wisc.edu |
| Aliphatic (-CH₃) | ~14 | - | wisc.edu |
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to model the molecular and electronic structure of this compound, providing theoretical support for experimental findings. researchgate.netalfa-chemistry.com DFT calculations are used to optimize the geometry of both the monomer and the hydrogen-bonded dimer, predicting bond lengths and angles.
Furthermore, DFT is instrumental in vibrational analysis. By calculating the theoretical vibrational frequencies, researchers can accurately assign the experimentally observed bands in Raman and IR spectra. alfa-chemistry.comresearchgate.net This correlation between theoretical and experimental spectra is crucial for understanding the atomic displacements associated with each vibrational mode and how they are affected by intermolecular interactions and phase transitions. researchgate.netbiust.ac.bw
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using DFT provides critical insights into the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key parameter.
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
Energy Gap (ΔE): A small energy gap suggests high chemical reactivity and polarizability, indicating that it requires less energy for an electron to be excited to a higher energy state.
For benzoic acid derivatives, the HOMO-LUMO energy gap is calculated to understand the molecule's stability and potential for charge transfer within the molecular structure. actascientific.comvjst.vn While specific values for this compound are not detailed in the provided literature, the methodology allows for the evaluation of its electronic behavior, which is fundamental to its application in optoelectronic devices. actascientific.com
Prediction of Spectroscopic Signatures
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for the prediction and interpretation of the spectroscopic signatures of molecules like this compound (4DBA). By modeling the electronic structure and vibrational modes of the molecule, DFT calculations can provide theoretical spectra that closely correlate with experimental findings, aiding in the definitive assignment of spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed DFT calculations of the NMR chemical shifts for 4DBA are not extensively published in dedicated studies, general principles and computational studies on similar benzoic acid derivatives allow for a reliable prediction of its ¹H and ¹³C NMR spectra. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) group protons of the decyloxy chain, and the terminal methyl group protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carboxyl carbon, the aromatic carbons (with variations based on their substitution), and the aliphatic carbons of the decyloxy tail.
Vibrational Spectroscopy (IR and Raman): The vibrational spectra of 4DBA have been a subject of computational studies, often in conjunction with experimental Raman spectroscopy to understand its liquid crystalline phases. nih.govnih.gov DFT calculations have been employed to assign the observed vibrational bands of both the monomeric and dimeric forms of 4DBA. nih.gov The strong intermolecular hydrogen bonding of the carboxylic acid group significantly influences the vibrational modes, leading to the formation of a dimer structure which is reflected in the spectra. researchgate.net
Key predicted vibrational modes include:
C=O Stretching: A prominent band in the IR spectrum associated with the carbonyl group of the carboxylic acid.
C-O and C-C Stretching: Vibrations within the phenyl ring. nih.gov
C-H In-plane Bending: Modes associated with the aromatic C-H bonds. nih.gov
Aliphatic C-H Stretching: Vibrations corresponding to the decyloxy chain.
The comparison between theoretical and experimental Raman spectra has been instrumental in assigning specific bands that act as markers for phase transitions between the smectic, nematic, and isotropic liquid crystalline states. nih.gov For instance, the relative intensities and positions of bands around 1257 cm⁻¹ and 1280 cm⁻¹ are indicative of the specific phase of 4DBA. nih.gov
Interactive Data Table: Predicted Vibrational Modes for this compound Dimer
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Description |
| Phenyl Ring Stretching | ~1604 | C=C stretching in the aromatic ring. |
| Phenyl Ring Stretching | ~1576 | C=C stretching in the aromatic ring. |
| CH₂ Scissoring | ~1436 | Bending vibration of methylene groups in the decyloxy chain. |
| C-O-C Asymmetric Stretching | ~1282 | Asymmetric stretching of the ether linkage. |
| Phenyl Ring Breathing | ~1255 | Symmetric stretching of the phenyl ring. |
| C-H In-Plane Bending | ~881, ~807 | In-plane bending of aromatic C-H bonds. |
UV-Visible Spectroscopy: The UV-visible absorption spectrum of this compound is primarily determined by the electronic transitions within the benzoic acid chromophore. Computational studies on similar aromatic acids suggest that the spectrum is characterized by absorption bands in the ultraviolet region. The primary absorption is expected to arise from π → π* transitions within the benzene (B151609) ring and the carboxylic acid group. The presence of the decyloxy group, an electron-donating substituent, is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.
X-ray Diffraction (XRD) for Supramolecular Architecture
Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of molecules in the solid state, providing invaluable insights into the supramolecular architecture of this compound.
A detailed crystallographic study of this compound has revealed that it crystallizes in the triclinic system. The molecules exhibit a distinct self-assembly behavior driven by strong and directional intermolecular interactions. The primary and most significant of these is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This classic acid-acid dimer motif is a common feature in the crystal structures of carboxylic acids.
This layered and segregated arrangement is a hallmark of many liquid crystalline compounds and is a direct consequence of the amphiphilic nature of the molecule, with its rigid aromatic head and flexible aliphatic tail. The supramolecular architecture observed in the crystalline state provides a foundational understanding of the molecular ordering that persists in the higher-temperature liquid crystalline phases.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Triclinic |
| a (Å) | 8.115(1) |
| b (Å) | 21.618(2) |
| c (Å) | 4.820(1) |
| α (°) | 94.07(1) |
| β (°) | Not Reported |
| γ (°) | Not Reported |
| Z | 2 |
Self Assembly and Supramolecular Architectures of 4 Decyloxy Benzoic Acid
Formation of Two-Dimensional Supramolecular Assemblies on Surfaces
4-(Decyloxy)benzoic acid molecules spontaneously form highly ordered, two-dimensional (2D) supramolecular assemblies when deposited on surfaces such as gold (Au(111)). nanoinnovation2021.eu Studies utilizing scanning tunneling microscopy (STM) have revealed that these molecules arrange themselves into a self-limited, single-layer film. This process results in the formation of a highly crystalline and defect-free molecular layer that can extend over large areas, with uniform, micrometer-sized grains. nanoinnovation2021.eu The resulting 2D network exhibits a nearly-freestanding character, indicating a weak interaction with the underlying substrate. nanoinnovation2021.eu
The assembly process is predictable and leverages the specific chemical functionalities of the 4DBA molecule: the carboxylic acid group and the non-polar decyloxy chain. nanoinnovation2021.eu This leads to the creation of a stable 2D molecular network. The formation of these extensive, well-ordered domains is a significant step in the bottom-up fabrication of molecule-based electronics and functional surfaces. nanoinnovation2021.eu
Role of Hydrogen Bonding in Self-Organization
The primary driving force behind the self-organization of this compound is the formation of hydrogen bonds between the carboxylic acid groups of adjacent molecules. nanoinnovation2021.eu High-resolution STM measurements, in conjunction with density functional theory (DFT) calculations, have elucidated that two 4DBA molecules initially form a stable dimer through a classic double hydrogen bond between their carboxylic acid moieties. nanoinnovation2021.eu
These dimers then act as the fundamental building blocks for the larger 2D network. The dimers organize themselves through further inter-dimer interactions, including weaker lateral C–H⋯O interactions, to create a packed and stable two-dimensional structure. nanoinnovation2021.eu This hierarchical assembly process, initiated by the strong and directional hydrogen bonds, is crucial for the formation of the observed highly ordered and defect-free films. nanoinnovation2021.eu The planarity of the benzoic acid group and the directional nature of the hydrogen bonds guide the molecules into predictable, extended patterns on the surface.
Influence of Substrate Interactions on Self-Assembly
The interaction between this compound and the substrate plays a critical role in the characteristics of the resulting self-assembled film. On a Au(111) surface, the 4DBA molecules form a molecular overlayer that is described as "nearly-freestanding." nanoinnovation2021.eu This terminology suggests that the interaction between the molecular assembly and the gold substrate is relatively weak.
The weak molecule-substrate interaction is advantageous as it allows the intermolecular forces, primarily hydrogen bonding, to dominate the assembly process. This dominance of molecule-molecule interactions is what enables the formation of a highly ordered and uniform single-layer film that covers the entire Au(111) surface. nanoinnovation2021.eu The substrate, in this case, acts as a template for the 2D growth without significantly perturbing the structure of the molecular assembly itself. This is a key feature for creating functional molecular layers where the intrinsic properties of the molecular network are preserved. nanoinnovation2021.eu
Tunable Structural Properties of Self-Assembled Films
A significant feature of the supramolecular assemblies formed by alkoxy benzoic acids is the ability to tune their structural properties in a controlled manner. Research has demonstrated that by systematically changing the length of the alkoxy chain, it is possible to modify the molecular density of the self-assembled overlayer without disrupting the fundamental molecular assembly pattern. nanoinnovation2021.eu
For instance, comparing this compound with its shorter and longer chain analogues, 4-(hexyloxy)benzoic acid (4HBA) and 4-(tetradecyloxy)benzoic acid (4TBA) respectively, shows this tunability. While the characteristic hydrogen-bonded dimer formation is preserved, the change in the alkyl chain length alters the packing density and potentially the stability of the assembly. nanoinnovation2021.eu This ability to engineer the structural properties of the 2D molecular array by simple chemical modification of the building blocks is highly desirable for the design of molecular assemblies with specific, tailored functionalities. nanoinnovation2021.eu
| Compound | Alkoxy Chain Length | Effect on Assembly |
| 4-(Hexyloxy)benzoic acid (4HBA) | Shorter (6 Carbons) | Lower adsorption energy, reduced stability of the assembly. nanoinnovation2021.eu |
| This compound (4DBA) | Intermediate (10 Carbons) | Forms stable, highly ordered, and defect-free single-layer films. nanoinnovation2021.eu |
| 4-(Tetradecyloxy)benzoic acid (4TBA) | Longer (14 Carbons) | Modifies molecular density while preserving the assembly pattern. nanoinnovation2021.eu |
Controlled Nucleation and Growth of Self-Assembled Domains
The formation of large, well-ordered domains in supramolecular assemblies is contingent on the controlled nucleation and subsequent growth of molecular islands on the surface. For this compound on Au(111), the self-assembly process has been shown to yield a highly ordered and defect-free single-layer film characterized by uniform, micrometer-sized grains. nanoinnovation2021.eu This suggests that the nucleation of domains occurs at specific sites, followed by crystalline growth that proceeds until the domains coalesce to cover the entire surface.
The achievement of such large and uniform domains indicates that the kinetics of assembly, including factors like deposition rate and substrate temperature, can be optimized to promote well-ordered growth over the formation of numerous small, defective islands. While the specific thermodynamic and kinetic parameters governing the controlled nucleation for 4DBA are not detailed in the available research, the observed outcome of defect-free, micrometer-scale domains points to a process where molecules effectively diffuse on the surface to find energetically favorable positions within the growing crystalline network. nanoinnovation2021.eu
Materials Science Applications of 4 Decyloxy Benzoic Acid
Integration into Polymer Matrices
4-(Decyloxy)benzoic acid can be dispersed within a polymer host to form composite materials, most notably Polymer-Dispersed Liquid Crystals (PDLCs). These materials combine the processability and structural integrity of polymers with the electro-optical responsiveness of liquid crystals.
PDLCs are composite materials where micron-sized droplets of a liquid crystal, such as this compound, are encapsulated within a continuous solid polymer matrix. nih.gov The formation process typically begins by creating a homogeneous mixture of the liquid crystal and a polymer or a prepolymer (monomer). dakenchem.com Subsequently, phase separation is induced, causing the liquid crystal to form distinct droplets within the polymerizing or solidifying matrix. nih.gov The morphology, size, and distribution of these droplets are critical factors that determine the electro-optical performance of the final PDLC film. nih.gov
Polymerization-Induced Phase Separation (PIPS) is a common method for fabricating PDLCs. dakenchem.com In this technique, this compound is dissolved in a liquid prepolymer or monomer to form a uniform solution. Polymerization is then initiated, often through the application of UV light or heat. As the polymer chains grow, the solubility of the this compound molecules within the matrix decreases. dakenchem.com This change in miscibility forces the liquid crystal to phase-separate, leading to the nucleation and growth of droplets. The process continues until the polymer matrix solidifies (vitrifies), locking the liquid crystal droplets in place. dakenchem.com The kinetics of polymerization and the concentration of this compound directly influence the final droplet size and morphology of the composite.
The resulting PDLC composites exhibit switchable optical properties. In the absence of an external electric field, the this compound molecules within the droplets have a random orientation. This causes a mismatch between the refractive indices of the liquid crystal droplets and the polymer matrix, leading to strong light scattering and an opaque appearance. nih.gov When a sufficiently strong electric field is applied, the liquid crystal molecules align with the field. This alignment changes the refractive index of the droplets to match that of the polymer matrix, allowing light to pass through and rendering the film transparent. nih.gov
The thermal behavior of these composites is typically investigated using methods like Differential Scanning Calorimetry (DSC). gedik.edu.trmdpi.com The confinement of this compound within the polymer matrix can influence its phase transition temperatures. DSC analysis helps to determine the melting points and other mesophase transitions of the liquid crystal within the composite, providing insight into the thermal stability and operating range of the material. gedik.edu.trresearchgate.net
Nanomaterial Composites
The properties of this compound can be further modified by creating composites with nanomaterials. Doping the liquid crystal with metal oxide nanoparticles is an area of active research aimed at enhancing its physical characteristics.
This compound has been successfully used as a mesogenic matrix for composites created by doping with zinc oxide (ZnO) nanoparticles. kipmi.or.idresearchgate.net Research has shown that the effect of doping on the liquid crystal's properties can be significantly enhanced by pre-functionalizing the surface of the ZnO nanoparticles. kipmi.or.idresearchgate.net This process involves treating the nanoparticles with the this compound molecules before they are mixed into the bulk liquid crystal matrix, leading to improved interaction and dispersion. kipmi.or.idresearchgate.net
The introduction of ZnO nanoparticles into the this compound matrix causes a marked alteration in its mesogenic behavior. kipmi.or.idresearchgate.net Specifically, doping with pre-functionalized ZnO nanoparticles has been shown to significantly shift the phase transition temperatures of the liquid crystal. kipmi.or.idresearchgate.net In one study, a 3% doping concentration of functionalized ZnO nanoparticles resulted in a substantial increase of approximately 31°C in the Nematic-to-Isotropic (N-Iso) transition temperature. researchgate.net Furthermore, the onset temperature for the appearance of the liquid crystalline phase was lowered by more than 10°C, effectively broadening the mesophase range without quenching any of the phases exhibited by the pure compound. kipmi.or.idresearchgate.net These results demonstrate that nanoparticle doping is a viable strategy for tuning the thermal properties of this compound for specific applications. kipmi.or.id
Table 1: Effect of ZnO Nanoparticle Doping on Transition Temperatures of this compound
Below is an interactive table summarizing the reported changes in the phase transition temperatures of this compound upon doping with pre-functionalized ZnO nanoparticles.
| Property | Change Observed | Reference |
| Nematic-to-Isotropic (N-Iso) Transition Temperature | Shift of approximately +31°C | kipmi.or.id, researchgate.net |
| Onset Temperature of Liquid Crystallinity | Decrease of >10°C | kipmi.or.id, researchgate.net |
| Mesophase Integrity | No quenching of mesophases | kipmi.or.id, researchgate.net |
Strategies for Nanoparticle Functionalization
The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, and this compound offers a versatile platform for surface modification. The carboxylic acid group of the molecule can serve as an anchor to the surface of various nanoparticles, while the long decyloxy chain can alter the nanoparticle's surface chemistry, influencing its stability and dispersibility in different media.
One common strategy for nanoparticle functionalization involves the use of carboxylic acids to modify the surface of hydrophobic nanocrystals. Short-chain carboxylic acids have been successfully used to render oleic acid-coated TiO2 nanorods and oleic acid/oleylamine-coated Fe3O4 nanoparticles hydrophilic nih.gov. The carboxylic acid group displaces the original hydrophobic ligands, and the exposed functional groups can then interact with polar solvents. In a similar vein, the carboxyl group of this compound can be employed to functionalize nanoparticle surfaces. The choice of the functionalizing moiety is crucial, and a variety of functional groups, including carboxylic acids, amines, thiols, and alcohols, have been immobilized onto nanoparticle surfaces to facilitate the attachment of desired molecules frontiersin.org.
The stability of nanoparticles in biological fluids is a major challenge due to high ionic strengths and the presence of biomacromolecules that can induce aggregation nih.gov. Surface modification with molecules like this compound can enhance the colloidal stability of nanoparticles. The decyloxy chain can provide a steric barrier, preventing the close approach and aggregation of nanoparticles. This is particularly important in applications where nanoparticles need to remain dispersed for extended periods. The process of ligand exchange, where the original ligands on the nanoparticle surface are replaced by new ones, is a widely studied method for surface functionalization and is highly dependent on the nanoparticle's composition nih.gov.
Furthermore, the functionalization of magnetic iron oxide nanoparticles (IONPs) is another area where this compound could be applied. Surface modification of IONPs is essential to improve their dispersion, enhance their surface activity, and improve their biocompatibility mdpi.com. The carboxylic acid group of this compound can bind to the surface of IONPs, while the decyloxy tail can be further modified to attach other functional molecules, creating multifunctional nanoparticles for various applications.
Development of Novel Mesogens and Functional Materials
This compound is a well-known mesogen, a compound that exhibits liquid crystal phases. Its rod-like molecular structure, arising from the dimerization of two molecules through hydrogen bonding between their carboxylic acid groups, is a key factor in its liquid crystalline behavior hartleygroup.org. This self-assembly into a more elongated structure promotes the formation of ordered phases, such as the nematic and smectic phases, which are intermediate between the crystalline solid and the isotropic liquid states hartleygroup.orgnih.gov.
The study of p-alkoxybenzoic acids, including this compound, has been a subject of interest for understanding structure-property relationships in liquid crystals hartleygroup.org. The length of the alkoxy chain significantly influences the mesomorphic properties of these compounds. Research on a homologous series of p-alkoxybenzoic acids has shown that the type and temperature range of the liquid crystal phases are dependent on the chain length hartleygroup.org.
The liquid crystalline properties of this compound have been investigated using techniques such as inverse gas chromatography (IGC) nih.govtubitak.gov.trtubitak.gov.tr. IGC studies have been used to determine the surface properties of this compound in its liquid crystal state, including its selectivity in separating structural isomers nih.govtubitak.gov.trtubitak.gov.tr. These studies have provided valuable data on the dispersive surface energy and thermodynamic parameters of the material nih.govtubitak.gov.tr.
The following table summarizes the selectivity of this compound for different isomer pairs in the surface adsorption and thermodynamic regions, as determined by IGC.
| Isomer Pair | Separation Factor (α) - Surface Adsorption Region | Separation Factor (α) - Thermodynamic Region |
| Isobutyl acetate (B1210297) / n-butyl acetate | 1.08 | 1.04 |
| Sec-butyl acetate / n-butyl acetate | 1.12 | 1.06 |
| Tert-butyl acetate / n-butyl acetate | 1.25 | 1.10 |
| Isobutyl alcohol / n-butyl alcohol | 1.06 | 1.03 |
| Sec-butyl alcohol / n-butyl alcohol | 1.10 | 1.05 |
| Tert-butyl alcohol / n-butyl alcohol | 1.18 | 1.08 |
| Isoamyl alcohol / n-amyl alcohol | 1.05 | 1.02 |
| Tert-amyl alcohol / n-amyl alcohol | 1.15 | 1.07 |
Data sourced from Işık et al. (2021) nih.govtubitak.gov.trtubitak.gov.tr
The development of new liquid crystalline materials often involves the synthesis of derivatives of known mesogens like this compound. For instance, new calamitic liquid crystalline compounds have been synthesized by coupling 4-(4-pentenyloxy)benzoic acid with different hydroquinone (B1673460) derivatives researchgate.net. These modifications to the molecular structure can lead to the formation of new mesophases with unique properties. Furthermore, the incorporation of azomethine linking groups and different terminal alkoxy chains in Schiff base liquid crystals has been shown to influence their mesomorphic behavior mdpi.com.
Amphiphilic Material Development
The molecular structure of this compound, with its polar carboxylic acid head group and a long, nonpolar decyloxy tail, imparts amphiphilic character to the molecule. Amphiphilic molecules possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, which allows them to self-assemble at interfaces and in solution to form organized structures such as micelles and vesicles.
The design of amphipathic benzoic acid derivatives has been explored for their potential applications in various fields nih.gov. The hydrophobic tail of these molecules can interact with nonpolar environments, while the polar head group can interact with aqueous environments. This dual nature is the basis for their surface activity and self-assembly behavior.
In the context of this compound, the carboxylic acid group can be deprotonated to form a carboxylate, which is a highly polar and charged group. This enhances the hydrophilic character of the head group. The long decyloxy chain, on the other hand, is highly hydrophobic. This distinct separation of polar and nonpolar regions within the molecule is a hallmark of an effective amphiphile.
The development of materials based on the amphiphilic nature of this compound and its derivatives could lead to applications in areas such as drug delivery, where they could be used to encapsulate and transport poorly water-soluble drugs. Their ability to form stable assemblies in solution makes them promising candidates for the creation of nanostructured materials.
Surface Chemistry and Separation Science Applications of 4 Decyloxy Benzoic Acid
Investigation of Surface Adsorption Properties
The surface adsorption properties of 4-(decyloxy)benzoic acid have been investigated using inverse gas chromatography at infinite dilution (IGC-ID). nih.gov This technique allows for the characterization of the surface in its liquid crystal state. The investigation of DBA was conducted in its surface adsorption region, which is between 303.2 K and 328.2 K. nih.govtubitak.gov.tr
The surface of this compound exhibits an acidic character. nih.govtubitak.gov.tr This determination was made by calculating the acidity-basicity constants (K_A and K_D) from the net retention volumes obtained during IGC-ID experiments. The ratio of these constants (K_D/K_A) was found to be approximately 0.89, indicating a predominantly acidic surface. nih.govtubitak.gov.tr
Application in Inverse Gas Chromatography (IGC-ID)
Inverse gas chromatography at infinite dilution (IGC-ID) is a key technique for evaluating the properties of this compound. nih.gov In this method, the material to be analyzed, in this case, DBA, is used as the stationary phase within the chromatographic column. nih.gov Various known vapor probes are then passed through the column, and their retention times are measured. nih.gov
This technique is particularly useful for materials that are not volatile or have high molecular weights, such as liquid crystals. nih.gov IGC-ID has been successfully employed to study DBA in both its surface adsorption region (303.2–328.2 K) and its thermodynamic region (423.2–433.2 K). nih.govtubitak.gov.tr The data obtained from these experiments, specifically the net retention volumes, are crucial for calculating various surface properties and selectivity parameters. nih.gov
Selective Separation of Structural Isomers
A significant application of this compound is in the selective separation of structural isomers. nih.gov The unique molecular arrangement of DBA in its liquid crystal state provides a geometric selectivity that is effective in distinguishing between closely related molecules. nih.gov
The separation capability of DBA was tested on several series of structural isomers, including butyl acetate (B1210297), butyl alcohol, and amyl alcohol series. nih.govtubitak.gov.tr The selectivity was evaluated in both the surface adsorption and thermodynamic regions. The results indicated that DBA could successfully separate these isomers, with better separation generally observed in the surface adsorption region compared to the thermodynamic region. nih.gov The separation factor, α, is a measure of this separation ability, with higher values indicating better selectivity. nih.gov
Below is a data table showcasing the separation factors for various isomer pairs on this compound in the surface adsorption region at 303.2 K.
| Isomer Pair | Separation Factor (α) at 303.2 K |
| n-butyl acetate / iso-butyl acetate | 1.15 |
| n-butyl acetate / tert-butyl acetate | 1.33 |
| n-butyl alcohol / iso-butyl alcohol | 1.12 |
| n-butyl alcohol / tert-butyl alcohol | 1.25 |
| n-amyl alcohol / iso-amyl alcohol | 1.09 |
| n-amyl alcohol / tert-amyl alcohol | 1.18 |
Data derived from research on the evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. nih.gov
Determination of Surface Thermodynamic Parameters
The surface thermodynamic parameters of this compound provide valuable insights into its surface characteristics. These parameters, including the dispersive component of the surface energy (γ_S^D), the free energy of adsorption (ΔG_A^S), and the enthalpy of adsorption (ΔH_A^S), have been calculated using data from IGC-ID experiments. nih.govtubitak.gov.tr
The dispersive surface energy of DBA was determined using both the Schultz and Dorris-Gray methods. nih.gov The values obtained from the Dorris-Gray method were slightly higher than those from the Schultz method. nih.gov It was also observed that the dispersive surface energy decreased as the temperature increased. nih.gov
The table below presents the dispersive surface energy of this compound at different temperatures, as calculated by the Schultz and Dorris-Gray methods.
| Temperature (K) | Dispersive Surface Energy (γ_S^D) - Schultz Method (mJ/m²) | Dispersive Surface Energy (γ_S^D) - Dorris-Gray Method (mJ/m²) |
| 303.2 | 47.51 | 47.74 |
| 308.2 | 46.45 | 47.21 |
| 313.2 | 45.98 | 46.95 |
| 318.2 | 45.12 | 46.62 |
| 323.2 | 44.65 | 46.38 |
| 328.2 | 44.06 | 46.19 |
Data derived from research on the evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. nih.gov
Furthermore, the free energy and enthalpy of adsorption for various probes on the surface of DBA were calculated, which helps in understanding the nature of the interactions between the liquid crystal surface and other molecules. nih.govtubitak.gov.tr
Exploration of Biological and Biomedical Research Avenues for 4 Decyloxy Benzoic Acid
Potential Interactions with Biological Systems
The molecular structure of 4-(decyloxy)benzoic acid, featuring a hydrophilic carboxylic acid head and a long, lipophilic decyloxy tail, suggests a propensity for interaction with biological membranes. This amphiphilic nature is a key determinant of how it may engage with cellular structures. The ten-carbon aliphatic chain can facilitate insertion into the lipid bilayer of cell membranes, potentially altering membrane fluidity, permeability, and the function of embedded proteins. This interaction is analogous to that of other long-chain fatty acids and their derivatives, which are known to integrate into and modify the properties of cellular membranes.
Furthermore, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with membrane proteins or the polar head groups of phospholipids. The specific orientation and depth of insertion into the membrane would be governed by the balance of these hydrophilic and hydrophobic interactions. Such perturbations of the cell membrane could theoretically influence a variety of cellular processes, including signaling pathways and transport mechanisms.
Conceptual Basis for Drug Design and Ligand Development
In the realm of drug design and ligand development, this compound serves as a valuable structural scaffold. Its defined hydrophobic and hydrophilic domains make it an attractive starting point for the synthesis of molecules targeted to interact with specific biological receptors, particularly those with binding pockets that have both polar and non-polar regions.
The core principles of drug design that apply to this compound include:
Structure-Activity Relationship (SAR): The biological effect of derivatives can be systematically modified by altering the length of the alkoxy chain, or by introducing different functional groups onto the benzene (B151609) ring. For instance, increasing or decreasing the number of carbons in the tail would modulate the compound's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for specific targets.
Bioisosteric Replacement: The carboxylic acid group or the decyloxy chain can be replaced with other functional groups that have similar physical or chemical properties, in order to fine-tune the molecule's biological activity, selectivity, or pharmacokinetic profile.
Fragment-Based Drug Design: The 4-(decyloxy)benzoyl moiety can be considered a molecular fragment to be combined with other fragments to construct novel ligands with high affinity and specificity for a biological target.
The ability of this compound to form liquid crystals also introduces possibilities for designing ordered molecular assemblies that could present ligands to biological targets in a multivalent fashion, potentially enhancing binding avidity. myskinrecipes.com
Investigation in Drug Delivery Systems
The self-assembling properties of this compound are of significant interest for its application in advanced drug delivery systems. As a mesogen, it is a building block for liquid crystals, which can form highly ordered, nanostructured phases in the presence of a solvent. myskinrecipes.com These liquid crystalline phases, such as cubic and hexagonal phases, can create unique, compartmentalized environments suitable for encapsulating and delivering therapeutic agents.
Potential applications in drug delivery include:
Liquid Crystalline Nanoparticles (LCNPs): Dispersions of liquid crystalline phases in water can form nanoparticles like cubosomes and hexosomes. These particles offer a high internal surface area and can accommodate both hydrophobic and hydrophilic drugs, protecting them from degradation and controlling their release. The long aliphatic tail of this compound would contribute to the stability of these lipid-like structures.
Thermosensitive Gels: The phase transitions of liquid crystals are often temperature-dependent. myskinrecipes.com This property could be exploited to create injectable drug depots that are liquid at room temperature but form a viscous, drug-releasing gel at body temperature.
Topical and Transdermal Delivery: The ordered structure of liquid crystals can enhance the penetration of drugs through the skin by modifying the properties of the stratum corneum.
Theoretical Framework for Biological Activity (e.g., Antimicrobial, Anti-inflammatory, Antioxidant)
The potential biological activities of this compound can be theorized based on the known properties of benzoic acid and its derivatives.
| Biological Activity | Theoretical Framework |
| Antimicrobial | Benzoic acid is a well-known antimicrobial agent. drugbank.com Its efficacy is often attributed to its lipophilic nature, which allows it to pass through the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior, which disrupts metabolic processes. The long decyloxy chain of this compound would significantly increase its lipophilicity, potentially enhancing its ability to disrupt bacterial cell membranes and interfere with cellular respiration and oxidative phosphorylation. Studies on related compounds like 4-hydroxybenzoic acid have demonstrated antimicrobial effects. nih.gov |
| Anti-inflammatory | The anti-inflammatory action of some benzoic acid derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, inflammatory mediators. nih.gov The theoretical basis for this activity in this compound would involve its binding to the active site of COX enzymes. The long hydrophobic tail could potentially interact with a hydrophobic channel in the enzyme, while the benzoic acid head could engage with polar residues, thereby blocking the enzyme's activity. |
| Antioxidant | The direct antioxidant activity of phenolic compounds typically involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. scielo.org.za In this compound, the phenolic hydroxyl group is etherified to form the decyloxy chain. This "blocked" hydroxyl group is not readily available to donate a hydrogen atom. Therefore, this compound itself is not expected to be a potent direct free radical scavenger through the hydrogen atom transfer (HAT) mechanism. Any potential antioxidant effects would likely be indirect, for instance, by influencing cellular antioxidant enzyme systems or by mitigating inflammation-induced oxidative stress. |
General Relevance in Medicinal Chemistry and Pharmacology
In the broader context of medicinal chemistry and pharmacology, this compound is relevant primarily as a versatile molecular building block and a lead structure for the development of new therapeutic agents. Its amphiphilic character makes it a useful scaffold for designing molecules that can interact with biological membranes or target proteins with specific hydrophobic and hydrophilic binding domains.
The pharmacological potential of this class of compounds is suggested by the diverse activities of other benzoic acid derivatives, which include antimicrobial, anti-inflammatory, and even anticancer properties. researchgate.netmdpi.com The long alkoxy chain of this compound is a key feature that can be manipulated to optimize pharmacokinetic properties and target engagement.
Furthermore, its use in the synthesis of liquid crystals opens up novel avenues in pharmacology, particularly in the design of sophisticated drug delivery systems that can offer controlled release and targeted delivery of active pharmaceutical ingredients. myskinrecipes.com While this compound itself may not be a potent therapeutic agent, its structural motifs are of considerable interest in the ongoing search for new and more effective medicines.
Future Research Directions and Emerging Paradigms for 4 Decyloxy Benzoic Acid
Advanced Computational Design of Derivatives
The future development of materials based on 4-(Decyloxy)benzoic acid will increasingly rely on computational chemistry to guide the synthesis of new derivatives with tailored properties. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for predicting how structural modifications will influence the mesomorphic behavior, stability, and electronic properties of these molecules.
Current research has already employed DFT to optimize the dimer structure of this compound and to calculate its theoretical Raman spectra, providing insight into its molecular arrangement. nih.gov Future work in this area will focus on creating in-silico libraries of virtual derivatives. By systematically altering aspects of the molecular structure—such as the length of the alkoxy chain, the introduction of lateral substituents on the benzene (B151609) ring, or the replacement of the carboxylic acid group with other hydrogen-bonding moieties—researchers can computationally screen for candidates with desired characteristics. For example, simulations can predict the phase transition temperatures, the type of liquid crystal phase (nematic, smectic), and the optical anisotropy of hypothetical compounds before their synthesis is attempted. This predictive power accelerates the discovery of new liquid crystals for specific applications, such as high-performance displays or optical sensors, by minimizing the trial-and-error approach in the laboratory.
Table 1: Computational Parameters for Derivative Design
| Computational Method | Predicted Property | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Predicting stability and spectroscopic signatures |
| Molecular Dynamics (MD) | Phase transition temperatures, mesophase structure, diffusion coefficients | Designing liquid crystals with specific operating temperature ranges |
Exploration of Novel Composite Materials and Architectures
The integration of this compound into composite materials represents a significant growth area for creating next-generation functional materials. Doping the liquid crystal matrix with nanomaterials is a promising strategy to enhance its intrinsic properties or introduce new functionalities.
A notable study has demonstrated that doping this compound with zinc oxide (ZnO) nanoparticles, which were pre-functionalized with the same mesogen, leads to a marked alteration in its liquid crystalline behavior. kipmi.or.id This approach resulted in a significant shift in the nematic-to-isotropic transition temperature and a lowering of the temperature for the onset of liquid crystallinity, without quenching the mesophases. kipmi.or.id This finding opens the door to precisely tuning the material's properties by controlling the dopant concentration and the nature of the nanoparticle-mesogen interface. kipmi.or.id
Future research will explore a wider range of nanomaterials as dopants. Incorporating carbon nanotubes or graphene could lead to composites with enhanced electrical conductivity for applications in organic electronics. Doping with plasmonic nanoparticles, such as gold or silver, could yield materials with tunable optical properties for use in sensors and photonic devices. Furthermore, the development of polymer-dispersed liquid crystal (PDLC) composites, where droplets of this compound are embedded in a solid polymer matrix, continues to be an area of interest for applications like smart windows and flexible displays.
Table 2: Effect of Functionalized ZnO Nanoparticle Doping on this compound
| Doping Level | Nematic-Isotropic Transition Temperature Shift | Onset of Liquid Crystallinity Shift | Reference |
|---|
Sustainable Synthesis and Application Methodologies
As environmental concerns become more pressing, the development of sustainable and green methodologies for the synthesis of this compound and its derivatives is crucial. Traditional organic synthesis often relies on hazardous solvents, toxic reagents, and energy-intensive processes. wjpmr.comjddhs.com The principles of green chemistry offer a framework for designing more environmentally benign synthetic routes. wjpmr.comjddhs.comepitomejournals.com
Future research will focus on several key areas to improve the sustainability of its production. One approach is the replacement of conventional solvents with greener alternatives like water, supercritical fluids, or ionic liquids. jddhs.comepitomejournals.comnih.gov Another avenue is the development of catalytic reactions that improve atom economy—maximizing the incorporation of reactant atoms into the final product—and reduce waste. jddhs.comepitomejournals.com The use of solid acid catalysts, for instance, can replace hazardous and corrosive liquid acids, simplifying purification and allowing for catalyst recycling. epitomejournals.com Furthermore, exploring solvent-free reaction conditions, potentially assisted by microwave irradiation, can dramatically reduce energy consumption and eliminate solvent waste. wjpmr.comjddhs.com Applying these green principles to the known synthesis of this compound, which typically involves the alkylation of a hydroxybenzoate precursor, could significantly lower its environmental footprint. rsc.org
Multifunctional Material Development
The inherent self-assembling nature of this compound makes it an excellent building block for the creation of multifunctional materials, where liquid crystalline order is combined with other physical or chemical properties. The goal is to design single-component or composite materials that can perform multiple tasks, leading to more compact and efficient devices.
An emerging area of research is the synthesis of molecules that combine the mesogenic properties of this compound with other functional units. For example, research has been conducted on incorporating units derived from this compound into larger molecular architectures, such as cyclotriphosphazene (B1200923) cores, to create materials that exhibit both liquid crystallinity and fire-retardant properties. rsc.org This demonstrates the potential to design molecules with built-in, synergistic functionalities.
Future directions could involve creating derivatives that are photo-responsive, where light can be used to switch the liquid crystal phase, or chemo-responsive, where the material changes its properties in the presence of a specific chemical analyte. This could be achieved by incorporating azobenzene (B91143) units for photoswitching or specific receptor sites for chemical sensing. The combination of liquid crystallinity with properties like luminescence or electrical conductivity in a single material could pave the way for advanced applications in displays, sensors, and actuators.
Expanding Biomedical Applications Beyond Current Scope
While this compound is primarily known for its applications in materials science, its unique physicochemical properties suggest potential for future use in the biomedical field, an area that remains largely unexplored. The compound's ability to self-assemble into ordered structures could be harnessed for applications in drug delivery and biosensing.
Benzoic acid and its derivatives are known to possess antimicrobial properties, and they are widely used as preservatives in food and pharmaceutical products. nih.gov Future research could investigate whether this compound or its specifically designed derivatives exhibit useful biological activity, such as antibacterial or antifungal effects. Furthermore, the self-assembly of these molecules into micelles, vesicles, or other nanostructures in aqueous environments could be explored for the encapsulation and controlled release of therapeutic agents. The liquid crystalline matrix could protect drugs from degradation and release them in response to specific stimuli like temperature or pH.
Moreover, liquid crystal-based biosensors are an emerging technology. The ordered structure of a liquid crystal film is highly sensitive to interactions at its surface. Future work could explore the development of sensors where a film of this compound is functionalized to bind to specific biomolecules, such as proteins or DNA. The binding event would disrupt the liquid crystal's alignment, causing a detectable optical signal, thus enabling label-free detection of biological targets. Studies on other benzoic acid derivatives have shown potential for antidiabetic and antibacterial applications through molecular docking simulations, suggesting that computational design could also be used to screen this compound derivatives for potential therapeutic uses. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
